molecular formula C20H16O5 B1244133 (3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Cat. No.: B1244133
M. Wt: 336.3 g/mol
InChI Key: XZLGWJORNHETKI-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione is a natural product found in Streptomyces tsusimaensis, Pseudonocardia, and other organisms with data available.

Scientific Research Applications

  • Synthetic Methods and Reactions :

    • Rozek et al. (1998) discussed the synthesis of angucyclinones related to ochromycinone, focusing on the stereo-selective reduction of a similar compound, demonstrating the importance of stereochemistry in synthesis processes (Rozek et al., 1998).
    • Kendall and Shechter (2001) studied the intramolecular behaviors of anthryldicarbenic systems, highlighting the complex reactions and transformations of similar anthracene derivatives (Kendall & Shechter, 2001).
  • Structural and Physical Properties :

    • The crystal and molecular structure of 5-methoxy,7-methylbenz[a]anthracene was analyzed by Jones and Shaw (1992), providing insights into the planarity and bond lengths of similar methoxy-substituted methylbenz[a]anthracenes (Jones & Shaw, 1992).
    • Desai, Krzemiński, and Amin (1994) described a regioselective synthesis of 3-methoxybenz[a]anthracene-7,12-dione, an important intermediate in the synthesis of related compounds (Desai, Krzemiński, & Amin, 1994).
  • Applications in Material Science and Catalysis :

    • Vázquez-Duhalt et al. (1994) explored the oxidation of aromatic compounds, including polycyclic aromatic hydrocarbons, using lignin peroxidase in systems containing organic solvents, which could have implications for the processing or modification of compounds like "(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione" (Vázquez-Duhalt, Westlake, & Fedorak, 1994).
    • Wang et al. (2014) studied the creation of fluorescence-labeled hydrophilic nanoparticles through single-chain folding, which included the use of functional groups similar to those in the compound of interest (Wang et al., 2014).

Properties

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

(3R)-3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3/t20-/m1/s1

InChI Key

XZLGWJORNHETKI-HXUWFJFHSA-N

Isomeric SMILES

C[C@]1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O

SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O

synonyms

3,4-dihydro-3-hydroxy-8-methoxy-3-methyl-2H-benz(a)anthracene-1,7,12-trione
6-deoxy-8-O-methylrabelomycin
8-O-methyltetrangomycin
benz(a)anthracene-1,7,12(2H)-trione, 3,4-dihydro-3-hydroxy-8-methoxy-3-methyl-, (-)-
MM 47755
MM-47755

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 2
(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 3
Reactant of Route 3
(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 4
Reactant of Route 4
(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 5
(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 6
(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

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